molecular formula C5H6BrNO B6250366 3-bromo-1,2,5,6-tetrahydropyridin-2-one CAS No. 1258849-38-5

3-bromo-1,2,5,6-tetrahydropyridin-2-one

Cat. No.: B6250366
CAS No.: 1258849-38-5
M. Wt: 176.01 g/mol
InChI Key: XLMBRTWEFHUWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,2,5,6-tetrahydropyridin-2-one is a brominated heterocyclic organic compound with the molecular formula C5H6BrNO. It is a derivative of tetrahydropyridine, featuring a bromine atom at the 3-position of the ring structure. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Tetrahydropyridin-2-one: One common synthetic route involves the halogenation of tetrahydropyridin-2-one using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures.

  • Bromination of Enamines: Another method involves the bromination of enamine derivatives, followed by cyclization to form the brominated tetrahydropyridin-2-one.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the brominated compound into its corresponding amine derivatives.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Hydroxylated and aminated derivatives.

Scientific Research Applications

3-Bromo-1,2,5,6-tetrahydropyridin-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

3-Bromo-1,2,5,6-tetrahydropyridin-2-one is similar to other brominated tetrahydropyridines, such as 3-chloro-1,2,5,6-tetrahydropyridin-2-one and 3-fluoro-1,2,5,6-tetrahydropyridin-2-one. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts. These differences can influence its biological activity and industrial applications.

Comparison with Similar Compounds

  • 3-chloro-1,2,5,6-tetrahydropyridin-2-one

  • 3-fluoro-1,2,5,6-tetrahydropyridin-2-one

  • 3-iodo-1,2,5,6-tetrahydropyridin-2-one

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-pyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMBRTWEFHUWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.